Strict Co-Dependence with HrpR for Transcriptional Activation
In stark contrast to single-component EBP systems in other bacteria, HrpS from P. syringae is strictly co-dependent on HrpR to form an active transcriptional complex. In vitro transcription assays demonstrate that neither HrpR alone nor HrpS alone can activate the σ54-dependent hrpL promoter [1]. This contrasts with the HrpS of Erwinia amylovora, which activates transcription as a single EBP. Similarly, in vivo β-galactosidase reporter assays confirm that only co-expression of both HrpR and HrpS results in elevated activity, highlighting their non-redundant, synergistic roles [1].
| Evidence Dimension | Transcriptional activation of the hrpL promoter |
|---|---|
| Target Compound Data | HrpS alone: No detectable transcript; HrpR + HrpS (co-purified hetero-hexamer): Active transcription |
| Comparator Or Baseline | HrpR alone: No detectable transcript; Single-EBP HrpS (e.g., from E. amylovora): Active transcription as a homomeric complex |
| Quantified Difference | Complete loss of activation with either protein alone vs. active complex for co-purified hetero-hexamer |
| Conditions | In vitro transcription assay using purified proteins and the σ54-dependent hrpL promoter; in vivo β-galactosidase reporter system in E. coli |
Why This Matters
This strict co-dependence proves the P. syringae HrpS cannot be substituted with HrpS from other bacteria or used alone, making it indispensable for studying the P. syringae T3SS regulatory mechanism.
- [1] Jovanovic, M., et al. (2011). 'Regulation of the co-evolved HrpR and HrpS AAA+ proteins required for Pseudomonas syringae pathogenicity'. Nature Communications, 2, 177. View Source
